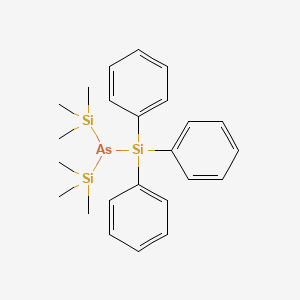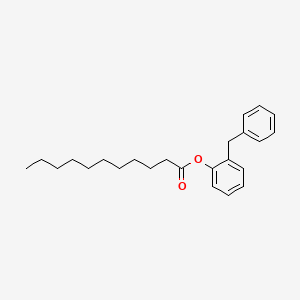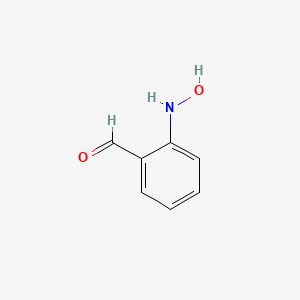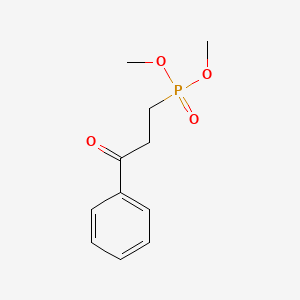
1,2-Cyclohexanediamine, N,N'-bis(7-chloro-4-quinolinyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is a complex organic compound with a molecular formula of C24H22Cl2N4. This compound consists of 22 hydrogen atoms, 24 carbon atoms, 4 nitrogen atoms, and 2 chlorine atoms . It is known for its unique structure, which includes a cyclohexane ring and two quinoline moieties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- typically involves the reaction of 1,2-cyclohexanediamine with 7-chloro-4-quinolinecarboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired cis-configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the quinoline rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline moieties are known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The cyclohexanediamine core may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Cyclohexanediamine, N,N’-bis(4-quinolinyl)-, cis-: Lacks the chlorine atoms present in the original compound.
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, trans-: Differs in the spatial arrangement of the atoms.
1,2-Cyclohexanediamine, N,N’-bis(7-bromo-4-quinolinyl)-, cis-: Contains bromine atoms instead of chlorine.
Uniqueness
1,2-Cyclohexanediamine, N,N’-bis(7-chloro-4-quinolinyl)-, cis- is unique due to its specific cis-configuration and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
183625-21-0 |
|---|---|
Formule moléculaire |
C24H22Cl2N4 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(1S,2R)-1-N,2-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C24H22Cl2N4/c25-15-5-7-17-19(9-11-27-23(17)13-15)29-21-3-1-2-4-22(21)30-20-10-12-28-24-14-16(26)6-8-18(20)24/h5-14,21-22H,1-4H2,(H,27,29)(H,28,30)/t21-,22+ |
Clé InChI |
LISWOCWHIAZFSB-SZPZYZBQSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
SMILES canonique |
C1CCC(C(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)




